2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
Description
2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene (CAS 910324-12-8) is a brominated derivative of the triptycene scaffold, featuring three bromine atoms at positions 2, 6, and 12. Its molecular formula is C₂₀H₁₁Br₃, with a molecular weight of 491.01 g/mol . This compound is primarily used in research settings, particularly as a precursor for synthesizing metal-organic frameworks (MOFs) and other functional materials .
Properties
IUPAC Name |
4,11,17-tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Br3/c21-10-3-6-15-16(7-10)19-13-4-1-11(22)8-17(13)20(15)18-9-12(23)2-5-14(18)19/h1-9,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTMUKRBITYDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3C4=C(C2C5=C3C=C(C=C5)Br)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Br3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene typically involves the bromination of triptycene. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions, followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization may be employed to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triptycenes, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and polymers
Mechanism of Action
The mechanism of action of 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene involves its interaction with molecular targets through its bromine atoms and aromatic framework. These interactions can influence various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or modulation of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Derivatives
(a) 2,3,6,7,14,15-Hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene (CAS 55805-81-7)
- Molecular Formula : C₂₀H₈Br₆
- Molecular Weight : 727.71 g/mol
- Key Differences :
(b) 2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene (HEA)
Functionalized Derivatives
(a) 2,3,6,7,14,15-Hexaaminotriptycene Hexahydrochloride (CAS 1353682-29-7)
- Molecular Formula : C₂₀H₂₁ClN₆
- Key Differences: Substitutes bromine with amino (-NH₂) groups, enhancing solubility and enabling coordination chemistry for MOF synthesis . Applications: Potential use in gas storage or catalysis due to its nitrogen-rich structure .
(b) 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic Acid (CAS 945681-55-0)
Quinone and Bioactive Derivatives
(a) 9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,4-dione
- SCE . Applications: Explored in organic batteries and electrocatalysis .
(b) TT24 (Antitumor Triptycene Bisquinone)
- Key Differences: Combines quinone and bromine substituents, exhibiting nanomolar cytotoxicity against L1210 leukemia cells by inhibiting nucleoside transport and inducing DNA fragmentation . Bioactivity: More potent than daunorubicin in vitro, highlighting the synergy between bromine’s lipophilicity and quinone’s redox activity .
Comparative Data Table
Biological Activity
2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene (CAS No. 910324-12-8) is a halogenated polycyclic aromatic hydrocarbon that has garnered interest for its potential biological activities, particularly in the context of cancer research. This compound is structurally related to other bioactive anthracene derivatives and exhibits various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Structure and Composition
The molecular formula of this compound is . Its structure is characterized by three bromine atoms attached to the anthracene backbone, which may influence its reactivity and biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 405.05 g/mol |
| Melting Point | Not specified |
| Solubility | Research use only |
Antitumor Activity
Research has indicated that various substituted derivatives of 9,10-dihydro-9,10-[1,2]benzenoanthracene exhibit significant antitumor properties. A study identified several lead compounds with notable antileukemic activities that are structurally related to this compound. These compounds demonstrated effectiveness against daunorubicin-resistant tumor sublines in vitro .
Key Findings:
- The most effective lead compound from this series was identified as TT24, which exhibited an IC50 value of 48 nM against L1210 tumor cells .
- The mechanism of action includes inducing DNA cleavage and apoptosis through caspase activation and endonuclease activity .
The biological activity of this compound is thought to involve:
- Inhibition of DNA Synthesis : Similar to anthracycline antibiotics like daunorubicin.
- Induction of DNA Fragmentation : This process is biphasic and concentration-dependent.
- Blocking Nucleoside Transport : This unique property may enhance its efficacy in multidrug-resistant tumors .
Comparative Activity
A comparison of the biological activities of various derivatives is shown in the table below:
| Compound Code | Structure Type | IC50 (nM) | Activity |
|---|---|---|---|
| TT24 | Tribromo derivative | 48 | Antitumor |
| TT0 | Parent compound (inactive) | N/A | No significant activity |
| TT16 | Substituted derivative | 75 | Antileukemic |
| TT21 | Substituted derivative | 60 | Antitumor |
Study on Antileukemic Effects
In a significant study published in Cancer Research, researchers explored the effects of various substituted 9,10-dihydro derivatives on leukemia cell lines. The study highlighted that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The findings suggest that halogenation can potentiate the antitumor effects of these compounds .
Clinical Implications
The potential for developing new chemotherapeutic agents based on the structure of this compound is promising. Given its unique mechanism of action—particularly its ability to inhibit nucleoside transport—it may serve as a valuable candidate for polychemotherapy regimens aimed at overcoming drug resistance in cancer treatments.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,6,14-tribromo derivatives of triptycene frameworks?
- Methodology : Bromination of triptycene precursors (e.g., 9,10-dihydro-9,10-[1,2]benzenoanthracene) can be achieved via electrophilic substitution. For example, Thiele-Winter acetoxylation (using acetic anhydride/H₂SO₄) followed by bromination with BBr₃ or BDMS (bromodimethylsulfonium bromide) can yield regioselective brominated products. Yield optimization requires control of stoichiometry and reaction time .
- Data : In related systems, bromination of anthracene derivatives with BDMS in CH₂Cl₂ achieves >80% conversion to 9,10-dibromoanthracene under controlled conditions .
Q. How can the structural integrity of brominated triptycenes be confirmed post-synthesis?
- Methodology : Use single-crystal X-ray diffraction for precise structural elucidation. Complementary techniques include:
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., δ 6.18–7.50 ppm for bridge protons in triptycene derivatives) .
- DSC (Differential Scanning Calorimetry) : Monitor thermal stability (e.g., decomposition above 220°C for oxidized triptycene quinones) .
Q. What are the key challenges in handling brominated triptycene derivatives?
- Methodology : Brominated triptycenes may exhibit sensitivity to light/moisture. Storage under inert gas (N₂/Ar) in amber vials is recommended. Solid-state explosions reported in enediyne-functionalized triptycenes require cautious thermal analysis (e.g., DSC to detect exothermic peaks) .
Advanced Research Questions
Q. How do bromine substituents influence the redox properties of triptycene derivatives?
- Methodology : Cyclic voltammetry (CV) reveals substituent effects on redox potentials. For example, electron-withdrawing bromine groups lower LUMO energies, enhancing electron-accepting capacity. In bicyclic quinones, bromination shifts reduction potentials by 0.2–0.5 V vs. SCE .
- Computational Support : DFT calculations correlate LUMO energies with experimental redox potentials. For 5,8-diacetoxy-9,10-dihydrotriptycene-1,4-dione, LUMO+1 orbitals dominate non-quinone regions, explaining multi-electron redox behavior .
Q. Can brominated triptycenes serve as precursors for porous organic networks (PONs)?
- Methodology : Solid-state Bergman cycloaromatization of enediyne-functionalized triptycenes (e.g., hexaethynyl derivatives) generates PONs via lattice energy release. High-speed camera imaging and DFT modeling confirm explosive reaction dynamics (e.g., 2.5 kJ/mol energy release) .
- Application : Resulting PONs exhibit microporosity (BET surface area >500 m²/g) suitable for gas storage or catalysis.
Q. What strategies modulate the optoelectronic properties of brominated triptycene derivatives?
- Methodology :
- Stille Coupling : Introduce π-conjugated substituents (e.g., thienyl, phenyl) to tune emission wavelengths (e.g., 469–594 nm for C-functionalized diboraanthracenes) .
- Donor-Acceptor Design : Attach electron-donating groups (e.g., –NPh₂) to brominated cores, enhancing intramolecular charge transfer (ICT). Anthracene analogs show weaker ICT than boron-doped systems .
Contradictions and Limitations
- Synthetic Yields : Bromination regioselectivity varies with substituent electronic effects. For example, Thiele-Winter reactions yield 86% hexaacetoxytriptycene, but bromination may require iterative optimization .
- Stability : Brominated triptycenes with electron-deficient cores are prone to hydrolysis; mesityl groups enhance air/water stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
